DL-Phenylserine

Description

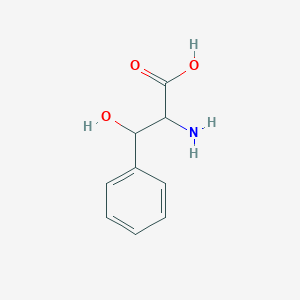

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 |

Source

|

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 |

Source

|

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Phenylserine chemical structure and properties

An In-Depth Technical Guide to DL-Phenylserine: Structure, Properties, and Applications

Introduction

This compound, a non-proteinogenic amino acid, stands as a molecule of significant interest in biochemical and pharmaceutical research. As a derivative of phenylalanine, it possesses a unique β-hydroxyl group, introducing a second chiral center and thus, considerable stereochemical complexity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, biological significance, and the methodologies crucial for its synthesis and analysis. Our focus is to bridge foundational knowledge with practical, field-proven insights, explaining not just the protocols but the scientific rationale that underpins them.

Chemical Structure and Stereoisomerism

This compound, with the systematic IUPAC name 2-amino-3-hydroxy-3-phenylpropanoic acid, is an amino acid analog of phenylalanine featuring a hydroxyl group on the β-carbon.[1] This addition creates two chiral centers (at the α and β carbons), resulting in four possible stereoisomers.[2]

The designation "DL" indicates a racemic mixture at the α-carbon, meaning it contains both D- and L- enantiomers. The relative stereochemistry of the substituents around the Cα-Cβ bond is described by the prefixes threo and erythro.

-

Erythro isomers : The amino and hydroxyl groups are on the same side in a Fischer projection.

-

Threo isomers : The amino and hydroxyl groups are on opposite sides in a Fischer projection.

Therefore, this compound is a mixture of four stereoisomers: D-threo-phenylserine, L-threo-phenylserine, D-erythro-phenylserine, and L-erythro-phenylserine. The biological activity and metabolic fate of phenylserine are often highly dependent on its specific stereoconfiguration.[3]

Caption: Stereoisomers of Phenylserine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, analysis, and application in various experimental settings. As it is a mixture, properties like melting point can show a range or represent the specific dominant isomer in a commercial batch (often the threo form).

General and Physicochemical Properties

The following table summarizes key identifying and physical properties for this compound, primarily referring to the common DL-threo form.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][4][5] |

| Molecular Weight | 181.19 g/mol | [1][4] |

| CAS Number | 69-96-5 (DL-threo) | [4][5][6] |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [1] |

| Melting Point | 186 - 208 °C (decomposes) | [4][7] |

| Appearance | White to off-white powder | [8] |

| Solubility | Sparingly soluble in water | [8] |

| pKa | Data not readily available, but expected to have two pKa values for the carboxylic acid (~2-3) and amino (~9-10) groups, typical of amino acids. | |

| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [1] |

| InChIKey | VHVGNTVUSQUXPS-UHFFFAOYSA-N | [1][5] |

Spectroscopic Profile

Spectroscopic data is critical for structural confirmation and purity assessment.[9]

-

¹H NMR: A proton NMR spectrum in a solvent like DMSO-d₆ would typically show aromatic protons from the phenyl group between 7.0-7.5 ppm. The α- and β-protons would appear as coupled signals in the aliphatic region, with chemical shifts influenced by the adjacent electron-withdrawing groups. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with their positions being solvent and concentration-dependent.[7][10]

-

¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), and the α- and β-carbons (~50-80 ppm).[7][11]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (superimposed on the C-H stretches) from 2500-3500 cm⁻¹. A strong carbonyl (C=O) stretch appears around 1700-1720 cm⁻¹. N-H bending vibrations are typically seen around 1500-1600 cm⁻¹.[7][12]

-

Mass Spectrometry: The nominal mass is 181. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 182.[13]

Biological Significance and Metabolism

While not a component of proteins, phenylserine participates in specific metabolic pathways, particularly in microorganisms. The key enzyme governing its metabolism is Phenylserine Aldolase (EC 4.1.2.26).[14]

Phenylserine aldolase, a pyridoxal phosphate (PLP) dependent enzyme, catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[14][15] This reaction is central to the degradation pathway of phenylserine in organisms like Pseudomonas putida.[15] The reversibility of this reaction is of significant interest for biocatalysis, enabling the stereoselective synthesis of β-hydroxy-α-amino acids.[16][17]

Additionally, various enzymes such as L-phenylserine dehydrogenase and D-phenylserine dehydrogenase have been identified in bacteria, which catalyze the oxidation of the β-hydroxyl group, representing an alternative metabolic route.[18]

Caption: Phenylserine Aldolase Metabolic Pathway.

Methodologies: Synthesis and Analysis

Enzymatic Synthesis of L-threo-Phenylserine

The stereoselectivity of enzymes makes them ideal catalysts for producing specific isomers of phenylserine. Phenylserine aldolase or threonine aldolases are commonly employed for this purpose. The following protocol outlines a typical batch synthesis.

Rationale: This protocol leverages the reversible reaction catalyzed by phenylserine aldolase. By providing high concentrations of precursors (benzaldehyde and glycine), the equilibrium is shifted towards the synthesis of L-threo-phenylserine. The PLP cofactor is essential for the catalytic activity of the aldolase. The reaction is terminated by acid precipitation, which denatures the enzyme and stops the reaction.

Protocol:

-

Reaction Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.5) containing 50 µM pyridoxal phosphate (PLP). PLP is light-sensitive, so the buffer should be prepared fresh and kept in an amber vial.

-

Substrate Solution: In the reaction buffer, dissolve glycine to a final concentration of 50 mM and benzaldehyde to a final concentration of 10-50 mM. Note: Benzaldehyde has limited aqueous solubility and can be inhibitory at high concentrations; its concentration may require optimization.[19]

-

Enzyme Addition: Add purified Phenylserine Aldolase (or a cell lysate containing the overexpressed enzyme) to the substrate solution. A typical enzyme loading is 5-10 U per mL of reaction volume.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 30-70°C) with gentle agitation for 5-24 hours.[16]

-

Monitoring: Periodically withdraw aliquots, terminate the reaction by adding an equal volume of 1% trichloroacetic acid (TCA), centrifuge to remove precipitated protein, and analyze the supernatant by HPLC to monitor product formation.

-

Termination and Workup: Once the reaction reaches completion (or equilibrium), terminate the entire batch by adding 1% TCA. Centrifuge the mixture to pellet the denatured enzyme and any precipitated protein. The supernatant contains the synthesized phenylserine.

-

Purification (Optional): The product can be further purified from the reaction mixture using techniques like ion-exchange chromatography.

Chiral HPLC Analysis of Phenylserine Isomers

Quantifying the four stereoisomers of phenylserine requires a chiral separation method, as conventional reversed-phase HPLC cannot resolve enantiomers.

Rationale: A chiral stationary phase (CSP) is required to resolve enantiomers. In this case, a penicillamine-based column creates a transient diastereomeric complex with the phenylserine isomers, allowing for their separation based on differential stability. The mobile phase containing copper sulfate is crucial, as the copper ion forms a coordination complex with both the CSP and the analyte, enhancing the chiral recognition mechanism.[20] Methanol is used as an organic modifier to adjust retention times.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: Use a Chirex 3126 (D)-penicillamine column (or equivalent).[20]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 75% 2 mM aqueous copper (II) sulfate (CuSO₄) solution and 25% methanol.[20] Filter and degas the mobile phase prior to use.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[20]

-

Detection: UV at 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: Dilute the reaction samples (after protein removal) in the mobile phase. Prepare standard solutions of each of the four pure stereoisomers (if available) to determine their respective retention times and generate calibration curves.

-

Data Analysis: Integrate the peak areas for each isomer. The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from the peak areas of the respective isomers.

Caption: Workflow for Phenylserine Synthesis and Analysis.

Applications and Future Outlook

The unique structure of phenylserine makes it a valuable chiral building block in synthetic chemistry.

-

Pharmaceutical Synthesis: L-threo-phenylserine is a precursor for the synthesis of complex bioactive molecules and antibiotics, such as cyclomarin A.[19] Its derivatives are also essential for producing drugs like chloramphenicol.[19]

-

Neuroscience Research: As a close analog of phenylalanine and a precursor to phenylethanolamine, phenylserine and its metabolites are investigated for their roles in neurotransmission.

-

Antiviral Research: Early studies have shown that L-threo-phenylserine exhibits antiviral activity against the influenza A virus, appearing to act as a competitive antagonist to phenylalanine in viral synthesis.[3]

The future of this compound research lies in the discovery and engineering of novel aldolases with improved stability, substrate scope, and stereoselectivity. These advancements will enable more efficient and sustainable biocatalytic routes to optically pure β-hydroxy-α-amino acids, which are highly sought after in the pharmaceutical industry.

References

- CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94134, this compound. PubChem.

- Fones, W. S. (1953). The isomers of the beta-phenylserines. Journal of Biological Chemistry, 204(1), 323-328.

- Misono, H., Miyahara, I., & Suzuki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 759-765.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. PubChem.

- ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column.

- Miyahara, I., Ohtsu, I., & Misono, H. (2007). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Biochemistry, 142(5), 589-597.

- Jiang, Y., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Scientific Reports, 12, 21815.

- ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by serine hydroxymethyltransferase.

- Ackerman, W. W. (1953). The antiviral action of threo-beta-phenylserine. Journal of Biological Chemistry, 203(1), 149-157.

- Wikipedia. (n.d.). Phenylserine aldolase.

- Wang, J., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and diastereoselectivity. Systems Microbiology and Biomanufacturing, 2, 705-715.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12314153, (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. PubChem.

- Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-115.

- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.

- DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.

- Toth, G., et al. (1988). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography, 444, 237-244.

- Chromatography Forum. (2017). separation of positional isomers.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. PubChem.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- PubChem. (2017). Spectral Information in PubChem.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Professor Dave Explains. (2016, April 26). NMR Spectroscopy. YouTube.

- Chem B. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. YouTube.

Sources

- 1. This compound | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The isomers of the beta-phenylserines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiviral action of threo-beta-phenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. guidechem.com [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. bg.copernicus.org [bg.copernicus.org]

- 12. youtube.com [youtube.com]

- 13. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenylserine aldolase - Wikipedia [en.wikipedia.org]

- 15. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 20. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of a Versatile Amino Acid Derivative

An In-Depth Technical Guide to DL-Phenylserine for Researchers and Drug Development Professionals

This compound, a non-proteinogenic amino acid, stands as a critical building block and intermediate in the realms of synthetic organic chemistry and pharmacology. As a derivative of phenylalanine, it incorporates an additional hydroxyl group, creating two stereocenters and giving rise to a family of four distinct stereoisomers.[1] This structural complexity is not a mere chemical curiosity; it is the very source of its utility, enabling its use as a chiral synthon for the stereoselective synthesis of complex molecules, including pharmaceuticals and bioactive peptides.[2][3] This guide, designed for the practicing scientist, moves beyond basic identifiers to explore the nuanced stereochemistry, synthesis, analysis, and strategic applications of this compound, providing the technical insights necessary for its effective use in a laboratory and developmental setting.

Section 1: Core Physicochemical and Stereochemical Identity

A precise understanding of this compound begins with its fundamental properties and, most critically, its stereoisomerism. The molecule's two chiral centers—the alpha-carbon (Cα) of the amino acid backbone and the beta-carbon (Cβ) bearing the hydroxyl group—give rise to two diastereomeric pairs (erythro and threo), each of which exists as a pair of enantiomers (D and L).

The molecular formula for all isomers is C₉H₁₁NO₃, and the molecular weight of the anhydrous form is 181.19 g/mol .[4][]

Caption: The four stereoisomers of Phenylserine arising from two chiral centers.

The distinction between these isomers is paramount, as biological systems, particularly enzymes, often exhibit high stereoselectivity.[6] Consequently, the specific CAS number is crucial for sourcing the correct material for a given application.

| Compound Name | Stereochemistry | CAS Number | Molecular Weight (Anhydrous) |

| This compound | Mixture of stereoisomers | 69-96-5[7][8] | 181.19 g/mol [4] |

| DL-3-Phenylserine hydrate | Mixture of stereoisomers | 207605-47-8[9][10] | 181.19 g/mol (anhydrous basis)[9] |

| DL-erythro-3-Phenylserine | Racemic (D-erythro + L-erythro) | 2584-74-9[11][12] | 181.19 g/mol [12] |

| DL-threo-β-Phenylserine | Racemic (D-threo + L-threo) | 7695-56-9, 2584-75-0[13] | 181.19 g/mol |

| L-threo-Phenylserine | (2S,3R) | 6254-48-4[2] | 181.19 g/mol [2] |

| erythro-L-Phenylserine | (2S,3S) | 32946-42-2[14][15] | 181.19 g/mol [14] |

Note: The term "this compound" can be ambiguous. It is essential to verify the specific isomeric composition (threo/erythro ratio) from the supplier's technical data sheet.

Section 2: Synthesis Strategies: Chemical and Enzymatic Routes

The synthesis of phenylserine isomers, particularly in an enantiomerically pure form, is a key challenge. The choice of method is dictated by the desired stereochemistry, scale, and cost.

Enzymatic Synthesis: The Aldolase Approach

For stereospecific synthesis, enzymatic methods are often superior. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde.[16] This approach is highly valued for its ability to construct both chiral centers in a single, highly stereoselective step.

The synthesis of L-threo-phenylserine from glycine and benzaldehyde is a well-established model reaction.[1][16] The use of an L-specific threonine aldolase ensures the production of the desired L-threo isomer with high diastereomeric and enantiomeric excess.[16]

Caption: A generalized workflow for the stereoselective enzymatic synthesis.

Causality Behind Method Choice:

-

Stereoselectivity: The primary driver for using an enzymatic route is the unparalleled control over stereochemistry, which is crucial for pharmaceutical applications where only one isomer is active or safe.

-

Green Chemistry: The reaction is typically run in an aqueous buffer under mild conditions (neutral pH, moderate temperatures), avoiding harsh organic solvents and reagents.[3]

-

Challenges: Product inhibition and the natural equilibrium of the reaction can limit the achievable yield, sometimes requiring strategies like in-situ product removal or the use of multi-enzyme cascades to drive the reaction to completion.[3][16]

Chemical Synthesis

Traditional chemical synthesis often involves the condensation of a glycine derivative with benzaldehyde. A common method is the reaction of a copper glycinate complex with benzaldehyde under basic conditions. This approach typically yields a mixture of threo and erythro diastereomers, which must then be separated.

Example Protocol Outline (based on Erlenmeyer-Plöchl reaction principles):

-

Preparation of Copper(II) Glycinate Complex: Glycine ethyl ester hydrochloride is dissolved in ethanol.[17] A solution of basic copper carbonate in ammonia water is added to form the copper glycinate complex in situ.

-

Aldol Condensation: The pH is adjusted to 10.0-11.0 with a base like KOH. Benzaldehyde is added, and the reaction is heated (e.g., 78-85°C) to promote condensation.[17]

-

Hydrolysis and Isolation: The resulting ester is hydrolyzed, and the copper is removed.

-

Diastereomer Separation: The mixture of threo and erythro phenylserine is separated, often by fractional crystallization, exploiting the differing solubilities of the diastereomers.

-

Resolution (Optional): If a single enantiomer is required, the racemic mixture of the desired diastereomer is resolved using a chiral resolving agent or by chiral chromatography.

Section 3: Analytical Characterization: Ensuring Purity and Identity

Confirming the identity, purity, and stereochemical integrity of this compound is a critical quality control step. A multi-technique approach is standard practice.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing phenylserine isomers.

-

Causality: The structural similarity of the isomers necessitates a high-resolution separation technique. Chiral HPLC, specifically, is the only reliable method to separate all four stereoisomers.[1]

Step-by-Step Protocol: Chiral HPLC Analysis

-

System: An HPLC system equipped with a UV detector is required.

-

Column Selection: A chiral stationary phase is mandatory. A crown ether-based column (e.g., TSK gel Enantio L1) is effective for separating the underivatized amino acids.[1]

-

Mobile Phase: A typical mobile phase is a dilute acidic aqueous solution, such as perchloric acid (pH ~2.0). The exact conditions must be optimized for the specific column.

-

Sample Preparation: Accurately weigh and dissolve the phenylserine sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.22 µm syringe filter before injection.

-

Detection: The phenyl group provides strong UV absorbance, making detection at ~210 nm highly sensitive.

-

Data Analysis: The retention times of the peaks are compared to those of authenticated standards for each of the four isomers to confirm identity. The peak area is used to calculate the diastereomeric excess (de) and enantiomeric excess (ee).

Caption: A self-validating workflow for the chiral HPLC analysis of Phenylserine.

Other Techniques

-

Thin Layer Chromatography (TLC): A rapid, qualitative method used to monitor reaction progress. Spots can be visualized using a ninhydrin solution, which reacts with the primary amine to produce a colored spot.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall chemical structure and assess chemical purity.

-

Mass Spectrometry (MS): Confirms the molecular weight (181.19 g/mol ) and can be used for structural elucidation in conjunction with fragmentation analysis.[19]

Section 4: Applications in Drug Development and Research

This compound and its individual isomers are not typically used as active pharmaceutical ingredients (APIs) themselves but serve as invaluable intermediates.

-

Peptide Synthesis: As a non-canonical amino acid, it is incorporated into synthetic peptides to create novel structures with modified properties, such as increased stability or altered receptor binding affinity.[9][20]

-

Precursor to APIs: The most prominent application is the use of L-threo-phenylserine as a precursor in the synthesis of L-threo-3,4-dihydroxyphenylserine (Droxidopa), a medication used to treat neurogenic orthostatic hypotension.[3]

-

Chiral Synthons: The defined stereochemistry of the individual isomers makes them valuable starting materials for the enantioselective synthesis of other complex molecules and natural products.[2]

-

Biochemical Research: this compound is used as a substrate to study the activity and specificity of various enzymes, such as phenylserine aldolases, dehydrogenases, and deaminases, which are involved in amino acid metabolism.[6][18][21]

Section 5: Safety, Handling, and Storage

While not acutely toxic, proper laboratory handling procedures are necessary.

-

GHS Classification: May cause skin and respiratory irritation.[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Avoid generating dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[11] For long-term stability of the hydrate form, storage at -20°C is recommended.[22]

Conclusion

This compound is a fundamentally important molecule whose utility is defined by its stereochemistry. For the researcher and drug development professional, a thorough understanding of its isomeric forms, the strategic choice between chemical and enzymatic synthesis, and the application of rigorous analytical methods are essential for successful application. From its role as a simple building block in peptide synthesis to its critical function as a precursor for complex drugs like Droxidopa, Phenylserine continues to be a versatile and indispensable tool in the advancement of chemical and pharmaceutical sciences.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, this compound. [Link]

- Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]

- Google Patents. CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester.

- SpringerLink. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. [Link]

- National Center for Biotechnology Information.

- SpringerLink.

- Carl ROTH.

- ResearchGate.

- National Center for Biotechnology Information. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. [Link]

- PubMed.

- CAS Common Chemistry. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. This compound | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. DL-BETA-PHENYLSERINE THREO FORM | 69-96-5 [amp.chemicalbook.com]

- 9. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]

- 10. DL-3-Phenylserine hydrate | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. DL-ERYTHRO-3-PHENYLSERINE CAS#: 2584-74-9 [chemicalbook.com]

- 13. a2bchem.com [a2bchem.com]

- 14. Page loading... [guidechem.com]

- 15. erythro-L-Phenylserine | 32946-42-2 [chemicalbook.com]

- 16. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 17. CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester - Google Patents [patents.google.com]

- 18. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]

- 21. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Biological Mechanism of Action of DL-Phenylserine

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action of DL-Phenylserine in biological systems. With full editorial control, this document eschews rigid templates to deliver a nuanced and logically structured narrative grounded in scientific integrity and supported by extensive references.

Introduction: Unraveling the Complexity of this compound

This compound is a synthetic amino acid existing as a racemic mixture of four stereoisomers due to its two chiral centers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" notation indicates a mix of D and L enantiomers, while "threo" and "erythro" define the relative stereochemistry. This stereoisomerism is paramount to its biological activity, as metabolic enzymes demonstrate significant stereoselectivity[1]. The primary therapeutic interest lies in its dihydroxylated form, DL-threo-3,4-dihydroxyphenylserine, commercially known as droxidopa[2][3]. The L-threo isomer of this compound, L-threo-dihydroxyphenylserine (L-DOPS), is the key pharmacologically active component, functioning as a prodrug for the neurotransmitter norepinephrine[2]. This guide will dissect the intricate mechanisms of this compound, focusing on its conversion to norepinephrine and the physiological ramifications.

The Cornerstone of Activity: Conversion to Norepinephrine

The principal mechanism through which DL-threo-dihydroxyphenylserine exerts its effects is the metabolic conversion of its L-threo isomer to norepinephrine[2]. This process is a critical bypass of the rate-limiting step in endogenous norepinephrine synthesis.

The Metabolic Pathway: A Single Enzymatic Step

The transformation of L-DOPS to norepinephrine is a direct, one-step decarboxylation reaction catalyzed by the enzyme L-aromatic amino acid decarboxylase (LAAAD), also referred to as DOPA decarboxylase[2]. This enzyme is ubiquitously expressed throughout the body.

The Decisive Role of Stereoselectivity

LAAAD displays a marked preference for substrates with an alpha-S configuration[4]. This stereoselectivity dictates the metabolic fate and pharmacological activity of the different dihydroxyphenylserine isomers:

-

L-threo-DOPS ((-)-threo-DOPS): Possessing an alpha-S, beta-R configuration, this isomer is an effective substrate for LAAAD, yielding the natural (-)-norepinephrine[4].

-

D-erythro-DOPS ((+)-erythro-DOPS): This isomer, with an alpha-S, beta-S configuration, is also readily decarboxylated by LAAAD. However, the product is the unnatural (+)-norepinephrine, which is thought to function as a false neurotransmitter[4].

-

L-erythro-DOPS ((-)-erythro-DOPS) and D-threo-DOPS ((+)-threo-DOPS): Characterized by an alpha-R configuration, these isomers are poor substrates for LAAAD and, consequently, do not significantly contribute to norepinephrine production[4].

-

Inhibitory Dynamics: Of particular note, D-threo-DOPS acts as an inhibitor of the decarboxylation of L-threo-DOPS, a crucial consideration in racemic formulations[5][6].

Physiological Ramifications of Norepinephrine Synthesis

The norepinephrine synthesized from L-threo-DOPS engages with adrenergic receptors, eliciting a sympathomimetic response. A key outcome is vasoconstriction, leading to an elevation in blood pressure. This pressor effect is the therapeutic foundation for the use of droxidopa in the management of neurogenic orthostatic hypotension, a condition marked by a significant drop in blood pressure upon standing due to inadequate norepinephrine release[7][8].

A Comparative Look at Pharmacokinetics

ADME of L-threo-DOPS

L-threo-DOPS is orally bioavailable, with peak plasma concentrations achieved approximately three hours post-administration[9]. Its primary metabolic route is decarboxylation to norepinephrine.

Pharmacokinetics of Other Stereoisomers

The pharmacokinetic profiles of the other stereoisomers are not as extensively documented. Given their limited interaction with LAAAD, their direct contribution to the pharmacological effects of a racemic mixture is considered minimal[4]. The inhibitory action of D-threo-DOPS on the metabolism of L-threo-DOPS underscores the importance of stereoisomeric interactions in pharmacokinetic analyses[5][6].

Pharmacokinetic Data at a Glance

| Parameter | L-threo-DOPS | Other Stereoisomers | Reference(s) |

| Primary Metabolic Enzyme | L-Aromatic Amino Acid Decarboxylase (LAAAD) | Poor substrates for LAAAD | [4] |

| Primary Metabolite | Norepinephrine | - | [2] |

| Oral Bioavailability | Yes | Not well-established | [9] |

| Time to Peak Plasma Concentration | ~3 hours | Not well-established | [9] |

| Interaction | D-threo-DOPS inhibits L-threo-DOPS metabolism | - | [5][6] |

Exploring Alternative Metabolic Fates

While the norepinephrine pathway is dominant for L-threo-DOPS, other metabolic routes for phenylserine exist, though they are considered minor in mammalian systems.

-

Phenylserine Aldolase Pathway: This enzyme can cleave phenylserine into benzaldehyde and glycine[10]. Its physiological impact in the context of this compound administration is thought to be limited[11].

-

Phenylserine Dehydrogenase Pathway: L-phenylserine can also be a substrate for the NAD+-dependent L-phenylserine dehydrogenase, which oxidizes the β-hydroxyl group[10].

The Question of Direct Receptor Engagement

Methodological Cornerstones for Research

In Vitro L-Aromatic Amino Acid Decarboxylase Activity Assay

Principle: This assay quantifies LAAAD activity by measuring the production of dopamine from L-DOPA, a principle adaptable for measuring norepinephrine from L-threo-DOPS.

-

Prepare a cell lysate or purified enzyme solution.

-

Incubate the enzyme with the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., sodium phosphate, pH 7.0) at 37°C.

-

Initiate the reaction by adding the substrate (L-DOPA or L-threo-DOPS).

-

Allow the reaction to proceed for a specified time (e.g., 20-90 minutes) at 37°C.

-

Terminate the reaction using an acid or organic solvent.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant for product formation using HPLC-ECD or LC-MS/MS.

Data Analysis: Michaelis-Menten kinetics (Km and Vmax) can be determined by assessing reaction velocities across a range of substrate concentrations[5].

Quantifying Norepinephrine in Biological Matrices

Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a sensitive and specific method for the quantification of catecholamines in biological samples.

-

Sample Preparation: Collect blood in tubes containing EDTA and sodium metabisulfite. Centrifuge to isolate plasma. Extract catecholamines using techniques such as alumina extraction.

-

HPLC-ECD Analysis: Inject the extracted sample onto a reverse-phase HPLC column. Employ a mobile phase designed for optimal separation. Detect norepinephrine using an electrochemical detector at an appropriate oxidative potential.

-

Quantification: Generate a standard curve with known norepinephrine concentrations to quantify the analyte in the samples.

Preclinical Assessment of Cardiovascular Effects

Principle: To evaluate the pressor effects of this compound derivatives in animal models.

Protocol:

-

Animal Model: Utilize a suitable species, such as rats.

-

Instrumentation: Employ telemetric implants for continuous blood pressure and heart rate monitoring.

-

Drug Administration: Administer the test compound at various doses to establish a dose-response relationship.

-

Data Collection: Record cardiovascular parameters at baseline and multiple time points post-administration.

-

Data Analysis: Analyze the dose-response curve and the temporal profile of the cardiovascular effects[17].

Visualizing the Science

Metabolic Pathways of DL-dihydroxyphenylserine Stereoisomers

Caption: Metabolic fate of the four stereoisomers of dihydroxyphenylserine (DOPS) by L-Aromatic Amino Acid Decarboxylase (LAAAD).

Experimental Workflow for Assessing LAAAD Activity

Caption: A typical workflow for the in vitro assessment of L-Aromatic Amino Acid Decarboxylase (LAAAD) activity.

Workflow for In Vivo Cardiovascular Studies

Caption: A generalized workflow for preclinical in vivo studies of the cardiovascular effects of droxidopa.

Concluding Remarks and Future Horizons

The fundamental mechanism of action of DL-threo-dihydroxyphenylserine is the stereoselective enzymatic conversion of its L-threo isomer to norepinephrine. This process underpins its therapeutic efficacy in conditions characterized by norepinephrine deficiency. While this primary pathway is well-elucidated, avenues for future research remain, including a more exhaustive pharmacokinetic and pharmacodynamic characterization of all stereoisomers and a deeper exploration of minor metabolic pathways. Such investigations will undoubtedly refine our understanding and optimize the clinical application of this important therapeutic agent.

References

- Bartholini, G., & Pletscher, A. (1979). The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. Journal of Pharmacy and Pharmacology, 31(1), 22-25. [Link]

- Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324-341. [Link]

- Maruyama, W., Nakahara, D., & Naoi, M. (1994). A new metabolic pathway of L-threo-3,4-dihydroxyphenylserine, a precursor amino acid of norepinephrine, in the brain. Studies by in vivo microdialysis. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 7(1), 21-33. [Link]

- Ohmura, I., Inagaki, C., Araki, H., & Tanaka, C. (1978). Enzymatic decarboxylation of L-threo-3,4-dihydroxyphenylserine in rat heart. Japanese Journal of Pharmacology, 28(5), 747-753. [Link]

- Misono, H., & Nagasaki, S. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by l-threonine aldolase from Pseudomonas sp. Bioscience, Biotechnology, and Biochemistry, 69(1), 214-216. [Link]

- Cheng, F. C., Kuo, J. S., & Chia, L. G. (1999). A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 519-525. [Link]

- Allen, G. F., Land, J. M., & Heales, S. J. (2021). Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies.

- Boomsma, F., van der Hoorn, K., & Schalekamp, M. A. (1988). Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine.

- Wassenberg, T., Monoranu, C., Zaehringer, C., & Sommer, C. (2019). In vitro assays and enzymatic activity curves for L‐aromatic amino acid decarboxylase (AADC). Annals of Neurology, 85(4), 615-619. [Link]

- Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Hayashi, A., Takaba, Y., & Nakajima, A. (1984). Effect of long-term L-threo-3,4-dihydroxyphenylserine administration on alpha 2-adrenergic receptors in platelet membranes in neurologic disorders. Journal of the Neurological Sciences, 65(3), 313-319. [Link]

- Goldstein, D. S., & Eisenhofer, G. (2018). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. BMC Research Notes, 11(1), 237. [Link]

- Suzuki, T., Higa, S., Sakoda, S., Hayashi, A., Ueji, M., & Kishimoto, S. (1981). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Neurology, 31(11), 1323-1326. [Link]

- Human Metabolome Database. (n.d.). L-Threo-3-Phenylserine (HMDB0002184). [Link]

- Wikipedia. (n.d.). Droxidopa. [Link]

- Lovenberg, W., Weissbach, H., & Udenfriend, S. (1962). Aromatic L-amino acid decarboxylase. Journal of Biological Chemistry, 237, 89-93. [Link]

- dos Santos Pereira, M., de Souza, V. M., da Silva, F. S., de Moura, E. G., & Vanz, A. P. (2022). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in. Lume UFRGS. [Link]

- dos Santos Pereira, M., de Souza, V. M., da Silva, F. S., de Moura, E. G., & Vanz, A. P. (2022). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 531, 280-284. [Link]

- Chen, X., Li, A., Wang, Y., & Xu, J. H. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium.

- Kaufmann, H., Saadia, D., Voustianiouk, A., Goldstein, D. S., Holmes, C., & Yahr, M. D. (2003). Droxidopa in neurogenic orthostatic hypotension. Annals of Neurology, 53(4), 544-547. [Link]

- Wang, X., Li, X., & Chen, J. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2589. [Link]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. [Link]

- Mathias, C. J., & Kimber, J. R. (2001). L-threo-dihydroxyphenylserine (L-threo-DOPS; droxidopa) in the management of neurogenic orthostatic hypotension: a multi-national, multi-center, dose-ranging study in multiple system atrophy and pure autonomic failure. Clinical Autonomic Research, 11(4), 235-242. [Link]

- Chemistry For Everyone. (2024, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]

- PubChem. (n.d.). L-erythro-phenylserine. [Link]

- Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Kishimoto, S., & Wada, Y. (1983). Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy. Journal of the Neurological Sciences, 62(1-3), 113-122. [Link]

- Shaw, K. N., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Characterization of Allophenylserine1. Journal of the American Chemical Society, 75(14), 3421-3424. [Link]

- Lees, P., Hunter, R. P., Reeves, P. T., & Toutain, P. L. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. Journal of Veterinary Pharmacology and Therapeutics, 35 Suppl 1, 17-29. [Link]

- Hauser, R. A., Isaacson, S., Lisk, J., Hewitt, L. A., & Rowse, G. (2015). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 84(10), 1030-1037. [Link]

- Medscape. (n.d.). Northera (droxidopa) dosing, indications, interactions, adverse effects, and more. [Link]

- PubChem. (n.d.). Droxidopa. [Link]

- Bjornsson, T. D., Callaghan, J. T., Einolf, H. J., Fischer, V., Gan, L., Grimm, S., ... & Houston, J. B. (2018). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. Nature Chemistry, 10(12), 1226-1232. [Link]

- Coenen, H. H., & Maziere, B. (1990). Pharmacology and pharmacokinetics of stereoisomers in radiopharmacy. Journal of Biophysics and Biomechanics, 14(2), 77-86. [Link]

- Crom, W. R. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. American Journal of Hospital Pharmacy, 49(9 Suppl 1), S9-14. [Link]

- ClinicalTrials.gov. (2019). Dose Response to the Norepinephrine Precursor Droxidopa in Hypotensive Individuals w. [Link]

- CenterWatch. (n.d.). Dose Response to the Norepinephrine Precursor Droxidopa in Hypotensive Individuals With Spinal Cord Injury. [Link]

- Yoshida, M., Naoi, M., & Nagatsu, T. (1982). The effects of L-threo-dihydroxyphenylserine on norepinephrine metabolism in rat brain. Biochemical Pharmacology, 31(10), 1929-1933. [Link]

- Goshima, Y., Misu, Y., & Kubo, T. (1985). Effects of L-erythro-3, 4-dihydroxyphenylserine on sleep-wakefulness patterns and concentrations of brain catecholamines and serotonin in rats. Japanese Journal of Pharmacology, 39(3), 335-343. [Link]

- Maas, W. K. (1972). Metabolism of d-Serine in Escherichia coli K-12: Mechanism of Growth Inhibition. Journal of Bacteriology, 110(3), 931-936. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Droxidopa - Wikipedia [en.wikipedia.org]

- 3. Droxidopa | C9H11NO5 | CID 92974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic decarboxylation of L-threo-3,4-dihydroxyphenylserine in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new metabolic pathway of L-threo-3,4-dihydroxyphenylserine, a precursor amino acid of norepinephrine, in the brain. Studies by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of long-term L-threo-3,4-dihydroxyphenylserine administration on alpha 2-adrenergic receptors in platelet membranes in neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Phenylserine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of phenylserine, a pivotal β-hydroxy-α-amino acid. We will delve into its historical discovery, explore its natural prevalence, and detail the methodologies for its synthesis and isolation. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights for professionals in chemical and pharmaceutical research.

The Genesis of Phenylserine: A Historical Perspective

The journey of phenylserine's discovery is intertwined with the broader exploration of amino acid chemistry in the late 19th and early 20th centuries. While a singular "discovery" paper is not readily apparent, its synthesis and characterization were the culmination of efforts to understand and create analogues of naturally occurring amino acids. A pivotal moment in this endeavor was the development of the Erlenmeyer-Plöchl azlactone synthesis in 1893[1]. This reaction provided a general method for the synthesis of α-amino acids, and its application to benzaldehyde laid the groundwork for the creation of phenylserine[2][3]. The subsequent challenge, which remains a focus of synthetic chemistry today, was the stereocontrolled synthesis of its various isomers. The terms threo and erythro were adopted from carbohydrate chemistry to describe the relative stereochemistry of the two chiral centers in molecules like phenylserine, where substituents on adjacent carbons are on opposite sides in the threo isomer and on the same side in the erythro isomer when depicted in a Fischer projection[4].

Phenylserine in the Natural World: Occurrence and Biosynthesis

Phenylserine is not merely a laboratory creation; it is a naturally occurring molecule found in a variety of organisms, playing a role as a metabolic intermediate and a structural component of more complex natural products.

Natural Sources of Phenylserine

L-threo-Phenylserine is a naturally occurring amino acid that has been identified in the human body, particularly in the brain and muscles, where it is utilized for protein synthesis[5]. Its presence extends to the plant kingdom, most notably in species of the genus Taxus (yew trees)[6]. In these plants, a derivative of phenylserine, N-benzoyl-(2R,3S)-phenylisoserine, forms the crucial side chain of the potent anti-cancer drug paclitaxel (Taxol®)[7][8]. The occurrence of phenylserine has also been noted in various microorganisms, where it can be both synthesized and metabolized[9][10][11].

| Organism/Source | Specific Isomer(s) Found | Role/Significance |

| Human tissues (brain, muscle) | L-threo-phenylserine | Protein synthesis[5] |

| Taxus species (e.g., Taxus baccata, Taxus brevifolia) | (2R,3S)-phenylisoserine (as part of taxanes) | Precursor to the paclitaxel side chain[7][12] |

| Pseudomonas species | L-threo-3-phenylserine | Metabolized by phenylserine aldolase[3][13] |

| Arthrobacter sp. | D-threo-phenylserine | Substrate for D-phenylserine deaminase[9] |

The Biosynthetic Pathway of Phenylserine

The biosynthesis of the aromatic amino acids, including the precursor to phenylserine, originates from the shikimate pathway[12][14]. This central metabolic route converts simple carbohydrate precursors into chorismate, a key branch-point intermediate[14][15].

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19. The synthesis of β-phenylserines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

DL-Phenylserine as a Precursor in Biosynthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of DL-Phenylserine in Modern Biosynthesis

This compound, a non-proteinogenic β-hydroxy-α-amino acid, represents a critical chiral building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its inherent stereochemical complexity, possessing two chiral centers, offers a rich scaffold for the development of pharmaceuticals and other high-value compounds. This guide provides a comprehensive technical overview of this compound's role as a biosynthetic precursor, with a focus on enzymatic pathways, practical experimental methodologies, and applications in drug development. We will delve into the mechanistic intricacies of key enzymes, provide detailed protocols for synthesis and analysis, and explore the challenges and opportunities in harnessing this versatile molecule.

I. The Enzymatic Heart of Phenylserine Biosynthesis: Aldolases at the Forefront

The biosynthesis of phenylserine is predominantly governed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as aldolases, particularly threonine aldolases (TAs) and phenylserine aldolases (PSAs).[3][4][5][6] These enzymes catalyze the reversible aldol condensation of glycine with benzaldehyde to form phenylserine.[3][5] Understanding the nuances of these enzymes is paramount for controlling the stereochemical outcome of the reaction, which is often the most critical aspect for downstream applications.

A. Threonine Aldolases (TAs): Versatile Catalysts with Stereochemical Challenges

Threonine aldolases (EC 4.1.2.5) are widely utilized for the synthesis of β-hydroxy-α-amino acids due to their ability to accept a broad range of aldehyde substrates.[4][7] They exhibit strict control over the stereochemistry at the α-carbon, but often show lower selectivity for the β-carbon, leading to a mixture of syn (threo) and anti (erythro) diastereomers.[4] The equilibrium of the reaction often favors the retro-aldol cleavage, necessitating strategies such as using a large excess of glycine to drive the synthesis forward.[4]

B. Phenylserine Aldolases (PSAs): A More Specialized Approach

Phenylserine aldolase (EC 4.1.2.26) is a more specific enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.[5][6] While less extensively studied than TAs for synthesis, their inherent specificity can be advantageous in certain applications. For instance, an inducible phenylserine aldolase from Pseudomonas putida has been characterized and shows promise for the degradation and synthesis of phenylserine.[5]

C. The Catalytic Mechanism: A PLP-Dependent Symphony

The catalytic mechanism of both TAs and PSAs relies on the PLP cofactor. The reaction initiates with the formation of a Schiff base between the amino group of glycine and PLP, forming an external aldimine. This is followed by the deprotonation of the α-carbon of glycine to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of benzaldehyde, leading to the formation of a new carbon-carbon bond and, after hydrolysis, the phenylserine product.

II. Key Biosynthetic Pathways Originating from this compound

The utility of this compound as a precursor is highlighted by its central role in the biosynthesis of several medicinally important natural products.

A. The Paclitaxel Side Chain: A Cornerstone of Cancer Chemotherapy

The anti-cancer drug paclitaxel (Taxol®) features a complex diterpenoid core esterified with a unique β-phenylisoserine side chain at the C-13 position. This side chain is crucial for its biological activity.[8][9] The biosynthesis of this side chain utilizes a derivative of phenylserine.[8] Biocatalytic approaches are being actively explored for the synthesis of the paclitaxel side chain, offering a more sustainable alternative to chemical synthesis.[8][10]

Diagram: Biosynthetic Pathway to the Paclitaxel Side Chain

Caption: Simplified biosynthetic route to the paclitaxel side chain from a phenylserine-derived precursor.

B. Chloramphenicol and Thiamphenicol: Antibiotics with a Phenylserine Backbone

Chloramphenicol, a broad-spectrum antibiotic, contains a p-nitrophenylserinol moiety derived from a phenylserine precursor.[11][12][13] Similarly, the antibiotic thiamphenicol and its derivative florfenicol are synthesized from enantiopure 4-substituted (2S,3R)-3-phenylserines.[14] The stereochemistry of the phenylserine precursor is critical for the antibiotic activity of these compounds.

Diagram: Phenylserine as a Precursor to Chloramphenicol

Caption: Overview of the biosynthetic pathway of chloramphenicol, highlighting the role of a phenylserine derivative.

III. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, actionable protocols for the enzymatic synthesis and analysis of this compound, designed to be a self-validating system for researchers.

A. Protocol 1: Enzymatic Synthesis of L-threo-Phenylserine using Threonine Aldolase

This protocol describes a batch synthesis of L-threo-phenylserine from glycine and benzaldehyde using a commercially available or purified L-threonine aldolase.

Materials:

-

L-threonine aldolase (L-TA) from a suitable source (e.g., Escherichia coli, Thermotoga maritima)

-

Glycine

-

Benzaldehyde

-

Pyridoxal-5'-phosphate (PLP)

-

Phosphate buffer (50 mM, pH 7.5-8.0)

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA) solution (30%)

-

Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:

-

Glycine (1 M final concentration)

-

Benzaldehyde (0.1 M final concentration)

-

PLP (50 µM final concentration)

-

DMSO (20% v/v)

-

Phosphate buffer (to final volume)

-

-

Enzyme Addition: Add the L-threonine aldolase solution to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically but a starting point is 0.1-0.5 mg/mL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 37°C for E. coli TA, 70°C for T. maritima TA) with gentle agitation for a predetermined time (e.g., 2-24 hours).[3][15] Monitor the reaction progress by taking aliquots at different time points.

-

Reaction Termination: To stop the reaction, add an equal volume of 30% TCA solution to an aliquot of the reaction mixture.[3]

-

Extraction and Analysis: Extract the terminated reaction mixture with an internal standard solution for analysis by GC or HPLC.[3]

B. Protocol 2: HPLC Analysis of Phenylserine Stereoisomers

This protocol outlines a method for the separation and quantification of the four stereoisomers of phenylserine using chiral HPLC.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., Chirex 3126 (D)-penicillamine, 250 x 4.6 mm).[16]

Mobile Phase and Conditions:

-

Mobile Phase: A mixture of 2 mM aqueous copper (II) sulfate solution and methanol (e.g., 75:25 v/v).[16]

-

Flow Rate: 1 mL/min.[16]

-

Column Temperature: 40°C.[16]

-

Detection: UV at 254 nm.[16]

Procedure:

-

Sample Preparation: Dilute the aqueous phase of the extracted reaction mixture with the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10-20 µL) of the prepared sample onto the chiral HPLC column.

-

Data Analysis: Identify and quantify the peaks corresponding to the four stereoisomers of phenylserine based on the retention times of authentic standards. Calculate the diastereomeric excess (de) and enantiomeric excess (ee).

Diagram: Experimental Workflow for Enzymatic Phenylserine Synthesis and Analysis

Sources

- 1. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 4. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylserine aldolase - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]

- 10. Enantiodivergent, biocatalytic routes to both taxol side chain antipodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 13. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: Delineating DL-Phenylserine in Neuropharmacology

An In-depth Technical Guide to the Potential Therapeutic Applications of DL-Phenylserine

This compound is a non-proteinogenic amino acid, a hydroxylated derivative of phenylalanine.[1][2] As a racemic mixture, it comprises D-phenylserine and L-phenylserine.[1] Furthermore, due to two chiral centers, phenylserine exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. This stereochemical complexity is paramount, as the biological and therapeutic activities of these isomers can differ substantially. While structurally related to phenylalanine, its metabolic fate and pharmacological profile are distinct, positioning it as a unique molecule of interest for neuropharmacological research.[1] Unlike L-phenylalanine, which is a direct precursor to L-tyrosine and subsequent catecholamine synthesis, the therapeutic potential of phenylserine isomers may derive from alternative metabolic pathways that yield bioactive compounds with direct effects on neurotransmitter systems.[3][4] This guide provides a technical overview of the current understanding and prospective applications of this compound, focusing on its mechanistic rationale, preclinical evidence, and methodologies for future investigation.

Chemical and Pharmacological Profile

This compound is a water-soluble compound with the chemical formula C₉H₁₁NO₃.[1][5] Its structure, featuring a hydroxyl group on the beta-carbon of the alanine side chain, differentiates it from phenylalanine and is key to its unique biochemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| CAS Number (DL) | 1078-17-7 | [1] |

| Synonyms | β-Hydroxyphenylalanine, 2-Amino-3-hydroxy-3-phenylpropanoic acid | [1][6] |

| Stereoisomers | L-threo, D-threo, L-erythro, D-erythro | [7] |

The primary enzymatic pathways governing phenylserine metabolism involve phenylserine aldolase and phenylserine dehydrogenase. Phenylserine aldolase (EC 4.1.2.26), a pyridoxal phosphate-dependent enzyme, catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[7][8] This pathway represents a catabolic route that could influence glycine neurotransmission. Conversely, L-phenylserine dehydrogenase catalyzes the NAD+-dependent oxidation of the β-hydroxyl group, leading to an unstable intermediate that decarboxylates to 2-aminoacetophenone.[9]

Core Therapeutic Hypothesis: A Pro-Drug for Catecholamine Releasing Agents

The most compelling therapeutic potential of specific phenylserine isomers, particularly L-threo-phenylserine, lies in its role as a direct precursor to phenylpropanolamines like norpseudoephedrine. This hypothesis is grounded in a plausible metabolic conversion that bypasses the traditional rate-limiting steps of catecholamine synthesis.

Proposed Mechanism of Action

The central hypothesis posits that L-threo-phenylserine undergoes decarboxylation to yield (1S,2S)-norpseudoephedrine, also known as cathine.[10][11][12] Cathine is a well-characterized psychostimulant of the amphetamine family that acts as a potent releasing agent of norepinephrine (NE) and, to a lesser extent, dopamine (DA).[13] Specifically, it has an EC₅₀ of 30 nM for norepinephrine release and 294 nM for dopamine release, making it a preferential norepinephrine releasing agent.[13]

By providing a direct precursor to a norepinephrine-releasing agent, L-threo-phenylserine could effectively increase synaptic concentrations of NE and DA. This mechanism is distinct from that of L-tyrosine, which enhances catecholamine synthesis upstream of the final neurotransmitter products and is subject to feedback inhibition by tyrosine hydroxylase.[3][4] The direct conversion to a releasing agent suggests a more robust and potentially targeted pharmacological effect.

Caption: Hypothesized metabolic conversion of L-threo-Phenylserine to Cathine and its synaptic action.

Potential Therapeutic Application: Major Depressive Disorder (MDD)

The primary indication for a compound that enhances norepinephrine and dopamine signaling is Major Depressive Disorder (MDD). Deficiencies in these monoamine neurotransmitters are strongly implicated in the pathophysiology of depression.[14]

Rationale and Preclinical Evidence

While direct studies on this compound for depression are scarce, substantial evidence supports the antidepressant potential of its parent compound, DL-phenylalanine (DLPA). In an open-label study, 20 depressed patients receiving 75-200 mg/day of DLPA showed significant improvement, with 12 patients achieving complete or good response after 20 days.[15][16] Another study found that higher doses of phenylalanine may be as effective as the tricyclic antidepressant imipramine.[17] The proposed mechanism for DLPA involves its conversion to L-tyrosine, thereby increasing the substrate pool for catecholamine synthesis.[18]

The therapeutic rationale for this compound is more direct. By generating norpseudoephedrine, it would function similarly to psychostimulants and norepinephrine-dopamine reuptake inhibitors (NDRIs), which are effective treatments for subtypes of depression characterized by anhedonia, fatigue, and psychomotor retardation. This offers a novel pro-drug strategy to achieve a targeted neurochemical outcome.

Experimental Protocol: Assessing Antidepressant-like Effects in a Rodent Model

To validate the antidepressant potential of a specific phenylserine isomer (e.g., L-threo-phenylserine), a robust preclinical workflow is essential. The Forced Swim Test (FST) is a standard behavioral assay for screening antidepressant efficacy.

Objective: To determine if chronic administration of L-threo-phenylserine reduces immobility time in the FST, indicative of an antidepressant-like effect.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

L-threo-phenylserine (vehicle: 0.9% saline)

-

Imipramine (positive control, 15 mg/kg)

-

Forced swim tank (45 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm

-

Automated video tracking software (e.g., Any-maze, EthoVision)

Methodology:

-

Animal Acclimation: House animals in standard conditions for at least 7 days prior to experimentation. Handle each animal for 5 minutes daily for 3 days before the experiment begins to reduce handling stress.

-

Drug Administration:

-

Divide animals into four groups (n=10 per group): Vehicle, L-threo-phenylserine (e.g., 50 mg/kg), L-threo-phenylserine (e.g., 100 mg/kg), and Imipramine (15 mg/kg).

-

Administer treatments via intraperitoneal (i.p.) injection once daily for 14 consecutive days. This chronic dosing regimen is critical as most clinical antidepressants require several weeks to exert their therapeutic effects.

-

-

Forced Swim Test - Pre-test (Day 14):

-

One hour after the final drug administration, place each rat individually into the swim tank for a 15-minute pre-test session.

-

This session induces a baseline level of behavioral despair and ensures a stable immobility response on the test day.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

-

Forced Swim Test - Test Session (Day 15):

-

24 hours after the pre-test session (and one hour after a final drug dose), place the rats back into the swim tank for a 5-minute test session.

-

Record the session using a video camera positioned above the tank.

-

The primary measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Use the automated tracking software to score immobility time for the entire 5-minute session.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A statistically significant reduction in immobility time in the L-threo-phenylserine groups compared to the vehicle group would indicate an antidepressant-like effect.

-

-

Neurochemical Validation (Post-mortem):

-

Immediately following the behavioral test, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

-